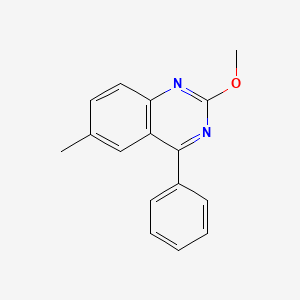

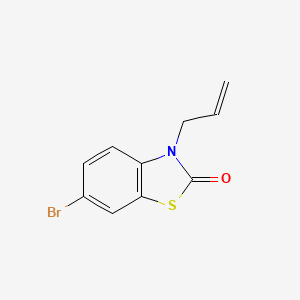

(2-phenylethyl)(1-piperidinylmethyl)phosphinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of phosphinic acid derivatives, including compounds with structures related to "(2-phenylethyl)(1-piperidinylmethyl)phosphinic acid," involves several key methods. Notably, the synthesis of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids reveals a series of compounds synthesized for their activity at N-methyl-D-aspartic acid receptors and their anticonvulsant activity (Hutchison et al., 1989). Furthermore, methodologies employing bis(trimethylsiloxy)phosphine as a key synthon for the synthesis of new aminomethylphosphinic acids with N-alkyl 4-hydroxypiperidines moieties have been developed, highlighting advances in synthetic strategies (Prishchenko et al., 2019).

Molecular Structure Analysis

The molecular structure of phosphinic acid derivatives, including those similar to "(2-phenylethyl)(1-piperidinylmethyl)phosphinic acid," has been elucidated through various spectroscopic and crystallographic techniques. For instance, studies on polymorphs of (2-carboxyethyl)(phenyl)phosphinic acid have provided insights into their hydrogen-bonding motifs and geometric parameters, contributing to a deeper understanding of their structural characteristics (Hu et al., 2011).

Chemical Reactions and Properties

Phosphinic acid derivatives exhibit a range of chemical reactions and properties that are of interest in medicinal chemistry and materials science. For example, the study of piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA) illustrates the functional versatility of these compounds (Kehler et al., 1999).

Physical Properties Analysis

The physical properties of phosphinic acid derivatives are critical for their application in various domains. Research on two polymorphs of (2-carboxyethyl)(phenyl)phosphinic acid has contributed to the understanding of their supramolecular layer aggregate formation based on hydrogen bonding, which is essential for material design (Hu et al., 2011).

Direcciones Futuras

Phosphinic acids, including “(2-phenylethyl)(1-piperidinylmethyl)phosphinic acid”, have numerous applications in drug discovery due to their structural analogy with the phosphate moiety . They have provided a large number of potent inhibitors of zinc and aspartyl proteases . Therefore, the practicality of the proposed synthetic protocol for phosphinic acids will facilitate the discovery of pharmacologically useful bioactive phosphinic peptides .

Propiedades

IUPAC Name |

2-phenylethyl(piperidin-1-ylmethyl)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22NO2P/c16-18(17,13-15-10-5-2-6-11-15)12-9-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZURNIPQWXAJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CP(=O)(CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22NO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Phenylethyl)(piperidin-1-ylmethyl)phosphinic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5620937.png)

![5-[3-(2-methoxybenzyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1-methylpyridin-2(1H)-one](/img/structure/B5620945.png)

![2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5620959.png)

![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 2-furoate](/img/structure/B5620966.png)

![methyl 2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}benzoate](/img/structure/B5620968.png)

![N-[4-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5620981.png)

![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5620997.png)

![N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5620998.png)

![(3S*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5621002.png)

![N,N-dimethyl-2-({[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5621011.png)